3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine
Description
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethylpyrrol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-11-12(2)22(13-7-3-4-8-13)17(19)16(11)18-20-14-9-5-6-10-15(14)21-18/h5-6,9-10,13H,3-4,7-8,19H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIJUTWRCNEKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)N)C4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Reaction Optimization
The 1,4-dicarbonyl precursor for this synthesis is typically 3,4-dimethyl-2,5-hexanedione, which introduces the 4,5-dimethyl substituents on the pyrrole ring. Cyclopentylamine acts as the nitrogen source, facilitating ring closure. Reaction conditions vary, but optimal yields (70–85%) are achieved in refluxing acetic acid over 12–24 hours.
Key considerations :
- Solvent effects : Polar aprotic solvents like dimethylformamide (DMF) may accelerate the reaction but often reduce regioselectivity.
- Acid catalysis : p-Toluenesulfonic acid (pTSA) enhances cyclization efficiency by protonating carbonyl groups, promoting nucleophilic attack by the amine.
Functionalization at the Pyrrole C3 Position
Introducing a reactive group at the C3 position of the pyrrole is critical for subsequent benzimidazole annulation. Two primary strategies dominate the literature:
Bromination via Electrophilic Substitution
Bromination of the pyrrole core is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride at 0–5°C. This method selectively installs a bromine atom at the electron-rich C3 position, with reported yields of 65–78%.
$$
\text{Pyrrole} + \text{NBS} \xrightarrow{\text{CCl}_4, 0^\circ\text{C}} \text{3-Bromo-pyrrole derivative}
$$
Nitration and Reduction to Amine
Alternative approaches involve nitration followed by reduction:
- Nitration : Treating the pyrrole with fuming nitric acid in sulfuric acid introduces a nitro group at C3 (50–60% yield).
- Reduction : Catalytic hydrogenation (H₂, Pd/C) or LiAlH₄ reduction converts the nitro group to an amine, yielding 3-amino-1-cyclopentyl-4,5-dimethyl-1H-pyrrole.
Benzimidazole Annulation Strategies
The benzimidazole moiety is introduced through cyclocondensation reactions involving o-phenylenediamine derivatives. Three distinct methodologies have been validated:
Acid-Catalyzed Cyclization
Heating 3-amino-pyrrole with o-phenylenediamine in polyphosphoric acid (PPA) at 150°C for 6 hours induces cyclodehydration, forming the benzimidazole ring. Yields range from 55% to 68%, depending on the steric hindrance of the pyrrole substituents.
Mechanism :
- Protonation of the amine group activates the nucleophilic aromatic ring.
- Intramolecular attack by the adjacent amine forms the benzimidazole heterocycle.
Oxidative Coupling with Pyridine-N-Oxide
A solvent-free method employs pyridine-N-oxide (PyO) as a mild oxidant to facilitate benzimidazole formation from 3-bromo-pyrrole and o-phenylenediamine. Reactions proceed at 80°C for 4 hours, achieving 72–80% yields.
$$
\text{3-Bromo-pyrrole} + \text{o-Phenylenediamine} \xrightarrow{\text{PyO, 80}^\circ\text{C}} \text{Target Compound}
$$
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling enables the direct attachment of pre-formed benzimidazole boronic esters to 3-bromo-pyrrole. Optimal conditions use Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in dioxane/water (4:1) at 90°C.
Critical Analysis of Synthetic Routes
The table below compares the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Reaction Time | Scalability | Key Advantage |
|---|---|---|---|---|
| Acid-Catalyzed | 55–68 | 6 h | Moderate | No metal catalysts required |
| Oxidative (PyO) | 72–80 | 4 h | High | Solvent-free, minimal purification |
| Pd-Catalyzed Coupling | 65–75 | 8 h | Low | Compatible with sensitive substituents |
Trade-offs :
- The oxidative PyO method offers superior yields and simplicity but requires strict moisture control.
- Palladium-catalyzed routes provide regioselectivity but incur higher costs due to metal catalysts.
Mechanistic Insights and Side Reactions
Side products frequently arise from:
- Over-alkylation : Excessive cyclopentylamine during Paal-Knorr synthesis leads to N,N-dicyclopentyl byproducts.
- Ring-opening : Harsh acidic conditions in benzimidazole cyclization may hydrolyze the pyrrole ring.
- Oxidative degradation : Prolonged exposure to PyO oxidizes amine groups to nitro derivatives.
Purification and Characterization
Final purification typically involves column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Structural confirmation relies on:
- ¹H/¹³C NMR : Key signals include δ 2.1–2.3 (pyrrole-CH₃), δ 4.8–5.1 (cyclopentyl-CH), and δ 7.2–7.8 (benzimidazole aromatic protons).
- HRMS : Molecular ion peaks at m/z 349.2021 [M+H]⁺ confirm the molecular formula C₂₁H₂₅N₅.
Industrial Scalability Challenges
While laboratory-scale syntheses are well-established, mass production faces hurdles:
- Cost of cyclopentylamine : Sourcing bulk quantities at pharmaceutical-grade purity remains expensive.
- Waste management : Bromination and Pd-catalyzed steps generate hazardous byproducts requiring specialized disposal.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols . Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine involves interaction with specific molecular targets, such as enzymes or receptors . The benzimidazole moiety is known to inhibit microtubule formation, affecting cell division and exhibiting antiproliferative effects . The compound may also interact with DNA or RNA, disrupting their function and leading to antimicrobial or antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with broad biological activities.
1H-indazole: Shares structural similarities and exhibits similar pharmacological properties.
2-aminobenzimidazole: Known for its antimicrobial and antifungal activities.
Uniqueness
3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine is unique due to its fused heterocyclic structure, combining the properties of both benzimidazole and pyrrole rings . This structural combination enhances its potential for diverse biological activities and applications in various fields .
Biological Activity
3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The compound features a benzimidazole moiety fused with a pyrrole ring, which contributes to its pharmacological potential. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 306.4 g/mol. The structural characteristics include:
| Property | Description |
|---|---|
| IUPAC Name | 3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethylpyrrol-2-amine |
| InChI Key | JAMVJIRAAFGTHF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=O)NC1=C(C(=C(N1C2CCCC2)C)C)C3=NC4=CC=CC=C4N3 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. Notably:
- Anticancer Activity : Compounds containing benzimidazole derivatives have shown promising results against various cancer cell lines. For instance, studies indicate that modifications in the benzimidazole structure can enhance cytotoxicity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research suggests that benzimidazole derivatives can inhibit bacterial growth effectively, making them candidates for further development as antibacterial agents .
Research Findings
Recent studies have explored the biological activities of this compound in detail:
Anticancer Studies
A series of benzimidazole derivatives were synthesized and evaluated for their anticancer properties. For instance, certain derivatives demonstrated over 95% inhibition on MCF-7 cell lines compared to standard chemotherapeutics like cisplatin . The structure–activity relationship (SAR) studies indicated that specific substitutions on the benzimidazole ring significantly affect the anticancer efficacy.
Antimicrobial Studies
The compound was tested against various pathogens, revealing notable inhibitory effects. A study highlighted that certain analogs exhibited MIC values comparable to established antibiotics, suggesting potential as new antimicrobial agents .
Table of Biological Activities
Case Studies
Several case studies illustrate the potential applications of this compound:
- Cancer Therapy : A study evaluated a series of benzimidazole derivatives for their anticancer properties and found that modifications at the 2-position significantly enhanced activity against multiple cancer types .
- Infection Control : Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria, demonstrating its potential as an alternative treatment option.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine, and how can purity be ensured?
- Methodology : A common approach involves condensation reactions between benzimidazole derivatives and substituted pyrrole precursors under controlled heating (130°C for 3 hours, analogous to methods in ). Purity validation requires HPLC with ammonium acetate buffer (pH 6.5) as described in pharmacopeial assays . Confirm structural integrity via single-crystal X-ray diffraction (mean C–C bond deviation ≤0.003 Å, R-factor <0.05) .
Q. How can researchers validate the structural identity of this compound?
- Methodology : Use multi-spectroscopic analysis:
- 1H/13C NMR : Compare chemical shifts with calculated values for cyclopentyl and benzimidazole moieties (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- IR Spectroscopy : Identify characteristic N–H stretching (3200–3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
- X-ray crystallography : Confirm spatial arrangement and bond lengths (e.g., R-factor = 0.044, data-to-parameter ratio >16) .
Q. What experimental designs are recommended for studying its stability under varying pH and temperature?
- Methodology : Conduct accelerated stability studies using a split-plot design (randomized blocks, 4 replicates) with pH (3–9) and temperature (25–60°C) as factors. Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics .
Advanced Research Questions
Q. How can environmental fate modeling be applied to predict the compound’s persistence and bioaccumulation?
- Methodology : Use Project INCHEMBIOL’s framework:
- Phase 1 : Determine octanol-water partition coefficients (logP) and soil sorption constants (Kd) via shake-flask experiments .
- Phase 2 : Apply fugacity models to predict distribution in air, water, and soil compartments. Validate with in situ measurements in mesocosm systems .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodology :
- Meta-analysis : Aggregate data from enzyme inhibition, cell viability, and in vivo models (e.g., IC50 variability).
- Experimental refinement : Standardize conditions using split-split plot designs (e.g., trellis systems for biological replicates) to isolate confounding variables .
Q. How can molecular docking and QSAR models elucidate its mechanism of action?
- Methodology :
- Docking : Use AutoDock Vina with benzimidazole-binding proteins (e.g., kinases or GPCRs). Validate with free energy calculations (ΔG binding ≤ -8 kcal/mol).
- QSAR : Train models on descriptors like topological polar surface area (TPSA) and H-bond donor/acceptor counts. Cross-validate using leave-one-out methods .
Q. What advanced techniques characterize its interactions with biological membranes?
- Methodology :
- Surface plasmon resonance (SPR) : Measure binding kinetics to lipid bilayers.
- Molecular dynamics simulations : Analyze membrane penetration depth using GROMACS with CHARMM36 force fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
